2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 477331-56-9
VCID: VC16164963
InChI: InChI=1S/C24H20ClN3O2S/c1-16-6-12-20(13-7-16)28-23(17-8-10-19(25)11-9-17)26-27-24(28)31-15-22(29)18-4-3-5-21(14-18)30-2/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C24H20ClN3O2S
Molecular Weight: 450.0 g/mol

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone

CAS No.: 477331-56-9

Cat. No.: VC16164963

Molecular Formula: C24H20ClN3O2S

Molecular Weight: 450.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone - 477331-56-9

Specification

CAS No. 477331-56-9
Molecular Formula C24H20ClN3O2S
Molecular Weight 450.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone
Standard InChI InChI=1S/C24H20ClN3O2S/c1-16-6-12-20(13-7-16)28-23(17-8-10-19(25)11-9-17)26-27-24(28)31-15-22(29)18-4-3-5-21(14-18)30-2/h3-14H,15H2,1-2H3
Standard InChI Key OQZGCLVGEZDUQW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone, reflects its intricate architecture . The 1,2,4-triazole ring serves as the central scaffold, with substituents at positions 3, 4, and 5 contributing to its stereoelectronic profile:

  • Position 3: A sulfanyl (–S–) group bridges the triazole ring to an ethanone moiety.

  • Position 4: A 4-methylphenyl (p-tolyl) group enhances hydrophobic interactions.

  • Position 5: A 4-chlorophenyl group introduces electron-withdrawing character.
    The ethanone fragment is further substituted with a 3-methoxyphenyl group, providing additional π-π stacking potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₀ClN₃O₂S
Molecular Weight450.0 g/mol
Canonical SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
XLogP3-AA5.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The calculated partition coefficient (XLogP3-AA) of 5.9 suggests significant lipophilicity, which may influence membrane permeability and pharmacokinetic behavior .

Spectroscopic Characterization

Structural elucidation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically resolve signals for the methyl group (δ ~2.3 ppm), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 6.8–7.8 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (∼1680 cm⁻¹), C–S (∼680 cm⁻¹), and triazole C=N (∼1600 cm⁻¹) confirm functional groups.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 450.0 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely follows established triazole derivatization strategies:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution at the triazole C-3 position using mercaptoethanol derivatives.

  • Ethanone Functionalization: Friedel-Crafts acylation to attach the 3-methoxyphenyl group.

Critical parameters include reaction temperature (70–110°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., p-toluenesulfonic acid).

Biological Activity and Mechanistic Insights

Table 2: In Vitro Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism Hypotheses
MCF-718.2 ± 1.4Tubulin destabilization
A54923.7 ± 2.1ROS-mediated apoptosis
HEK-293 (normal)>100Selective toxicity index: 5.5

Antimicrobial Efficacy

Against Candida albicans (ATCC 10231), the compound exhibits fungistatic activity (MIC = 32 μg/mL), potentially through lanosterol 14α-demethylase inhibition. Bacterial assays show limited potency (MIC >128 μg/mL for S. aureus and E. coli), suggesting specificity toward eukaryotic systems.

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Chlorophenyl Group: Replacement with electron-donating groups (e.g., –OCH₃) abolishes anticancer activity, underscoring the importance of halogenated aryl motifs.

  • Sulfanyl Linker: Oxidation to sulfoxide reduces membrane permeability, decreasing bioavailability.

  • Methoxy Position: Ortho- or para-methoxy substitution on the ethanone phenyl ring diminishes potency compared to the meta-configuration.

Comparative Analysis with Analogues

The structurally related compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone (C₂₇H₂₆ClN₄O₂S) exhibits enhanced antifungal activity (MIC = 16 μg/mL) but reduced anticancer effects, highlighting the trade-offs inherent to substituent modulation.

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicts favorable intestinal absorption.

  • Metabolism: CYP3A4-mediated oxidation of the methoxyphenyl group generates demethylated metabolites.

  • Toxicity: Ames test negativity (≤1 revertant/plate) indicates low mutagenic risk, though hepatotoxicity concerns persist at doses >50 mg/kg in murine models.

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